molecular formula C12H14O2 B8553769 4-(1,1-Dimethyl-2-propynyloxy)anisole

4-(1,1-Dimethyl-2-propynyloxy)anisole

Cat. No.: B8553769
M. Wt: 190.24 g/mol
InChI Key: XHHBCKKZCMYUIE-UHFFFAOYSA-N
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Description

4-(1,1-Dimethyl-2-propynyloxy)anisole is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-methoxy-4-(2-methylbut-3-yn-2-yloxy)benzene

InChI

InChI=1S/C12H14O2/c1-5-12(2,3)14-11-8-6-10(13-4)7-9-11/h1,6-9H,2-4H3

InChI Key

XHHBCKKZCMYUIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenol (15.0 g, 121 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 1). To a solution of 2-methyl-3-butyn-2-ol (11.7 g, 139 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling, the resulting mixture was stirred at 0° C. for 30 minutes, then trifluoroacetic anhydride (25.4 g, 121 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 2). Copper (I) chloride (36 mg, 0.36 mmol) was added to Solution 1, and then Solution 2 was added dropwise thereto over 15 minutes. Upon the conclusion of dropwise addition, the temperature was raised to room temperature, and the mixture was stirred overnight. Upon the completion of the reaction, an aqueous solution of ammonium chloride was added to the reaction solution, and the solvent was distilled off under a reduced pressure. An aqueous solution of 1 mol/L hydrochloric acid was added to the residue, the resulting mixture was extracted with ethyl acetate, the organic phase was washed once with an aqueous solution of 1 mol/L hydrochloric acid, twice with an aqueous solution of saturated sodium hydrogen carbonate and once with saturated sodium chloride solution. Then, the organic phase was dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was directly used for the subsequent reaction.
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1,8-diazabicyclo[5.4.0]undecene
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23.9 g
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75 mL
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1,8-diazabicyclo[5.4.0]undecene
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23.9 g
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75 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (15.0 g, 121 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 1). To a solution of 2-methyl-3-butyn-2-ol (11.7 g, 139 mmol) in acetonitrile (75 mL), 1,8-diazabicyclo[5.4.0]undecene (23.9 g, 157 mmol) was added under ice cooling, the resulting mixture was stirred at 0° C. for 30 minutes, then trifluoroacetic anhydride (25.4 g, 121 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes (Solution 2). Copper (I) chloride (36 mg, 0.36 mmol) was added to Solution 1, and then Solution 2 was added dropwise thereto over 15 minutes. Upon the completion of dropwise addition, the temperature was raised to room temperature, and the mixture was stirred overnight. Upon the completion of the reaction, an aqueous solution of ammonium chloride solution was added to the reaction solution, and the solvent was distilled off under a reduced pressure. An aqeuous solution of 1 mol/L hydrochloric acid was added to the residue, the resulting mixture was extracted with ethyl acetate, the organic phase was washed once with an aqeuous solution of 1 mol/L hydrochloric acid, twice with an aqueous solution of saturated sodium hydrogen carbonate and once with saturated sodium chloride solution. Then, the organic phase was dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was directly used for the subsequent reaction.
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Solution 1
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36 mg
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15 g
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1,8-diazabicyclo[5.4.0]undecene
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23.9 g
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75 mL
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1,8-diazabicyclo[5.4.0]undecene
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23.9 g
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reactant
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75 mL
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25.4 g
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